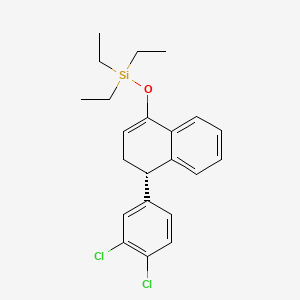

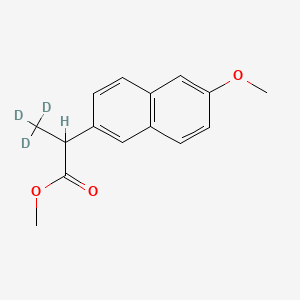

![molecular formula C22H23NO7 B563389 (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-(trideuterio(113C)methyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one CAS No. 1217680-57-3](/img/structure/B563389.png)

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-(trideuterio(113C)methyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one

Übersicht

Beschreibung

Noscapine-13C-d3 is intended for use as an internal standard for the quantification of noscapine by GC- or LC-MS. Noscapine is an alkaloid that has been found in opium and has anticancer and antitussive properties. It binds to tubulin and induces cell cycle arrest at the G2/M phase in HeLa cells when used at a concentration of 20 µM. Noscapine induces apoptosis in HeLa cells and thymocytes (IC50s = 25 and 10 µM, respectively) and reduces proliferation of MCF-7 breast and Renal 1983 bladder cancer cells (IC50s = 42.3 and 39.1 µM, respectively). In vivo, noscapine (120 mg/kg) induces tumor regression in an MCF-7 mouse xenograft model. Noscapine (30 and 70 mg/kg) decreases the number of citric acid-induced coughs in guinea pigs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Production

Synthesis Techniques : The compound has been involved in various synthesis methods. Shirasaka et al. (1990) described an efficient synthesis method for a related compound, which is an oxidative degradation product of (3S)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo [4,5-g] isoquinolin-5-yl] phthalide (noscapine), from 2-methoxy-3,4-(methylenedioxy) benzaldehyde (Shirasaka et al., 1990).

Crystal and Molecular Structure Analysis : Studies have focused on determining the crystal and molecular structure of compounds closely related to this chemical. For instance, the structure of noscapine, a related compound, was elucidated by Seetharaman and Rajan (1995), providing insights into its molecular conformation and interactions (Seetharaman & Rajan, 1995).

Approaches to Derivative Development : Research by Sobarzo-Sánchez et al. (2010) focused on developing novel derivatives, including tetrahydroisoquinoline derivatives, which are structurally related to the compound (Sobarzo-Sánchez et al., 2010).

Interaction with Biological Systems

Interaction with Tubulin and Microtubules : The compound's relatives, such as noscapine, have been studied for their interaction with biological systems. Santoshi et al. (2011) explored how noscapine binds to tubulin, affecting microtubule dynamics. This research could provide insights into the behavior of similar compounds (Santoshi et al., 2011).

Role in Tubulin-Modulating Agents : Aneja et al. (2010) investigated EM011, a brominated analogue of noscapine, for its effects on human prostate cancer cells, highlighting the potential of similar compounds in cancer therapy (Aneja et al., 2010).

Design of Anti-Cancer Agents : The compound's relatives have been used as models for designing new anti-cancer drugs. Aneja et al. (2006) conducted in silico docking of noscapine onto tubulin to design a new compound, EM015, with potent anti-breast cancer properties (Aneja et al., 2006).

Noscapine's Localization and Interaction with Tubulin : Alisaraie and Tuszynski (2011) determined the most probable binding site for noscapine on the tubulin heterodimer, which can inform research on similar compounds (Alisaraie & Tuszynski, 2011).

Wirkmechanismus

Target of Action

Noscapine-13C,d3, also known as (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-(trideuterio(113C)methyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one, primarily targets the sigma opioid receptors . These receptors are a set of proteins that play a significant role in the functioning of the central nervous system .

Mode of Action

Noscapine-13C,d3 exerts its effects by activating sigma opioid receptors . This activation is primarily responsible for its antitussive (cough-suppressing) properties . Experimental evidence suggests that the antitussive activity of Noscapine-13C,d3 can be reduced by pretreatment with rimcazole, a sigma-specific antagonist .

Biochemical Pathways

Noscapine-13C,d3 disrupts microtubule dynamics , leading to the induction of mitotic arrest and apoptosis . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis. By disrupting microtubule dynamics, Noscapine-13C,d3 interferes with cell division, leading to cell cycle arrest and programmed cell death .

Pharmacokinetics

The pharmacokinetics of Noscapine-13C,d3 involves several factors. It has been found that Noscapine-13C,d3 undergoes hepatic first-pass extraction , which significantly influences its bioavailability . The compound’s apparent clearance rate varies depending on the individual’s CYP2C9 genotype-predicted phenotype . For instance, the clearance rate is higher for extensive metabolizers (CYP2C9*1/*1 and *1/*9) compared to intermediate and poor metabolizers .

Result of Action

The activation of sigma opioid receptors and disruption of microtubule dynamics by Noscapine-13C,d3 leads to several cellular effects. It induces mitotic arrest and apoptosis , effectively halting the proliferation of cells . This has led to its investigation for potential anticancer properties, as it can induce tumor regression .

Action Environment

The action, efficacy, and stability of Noscapine-13C,d3 can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by the individual’s metabolic phenotype, which is determined by their genetic makeup . More research is needed to fully understand how other environmental factors may influence the action of Noscapine-13C,d3.

Eigenschaften

IUPAC Name |

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-(trideuterio(113C)methyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNNEGZIBPJZJG-DSZYONIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Noscapine-13C,d3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

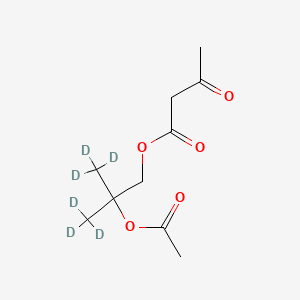

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

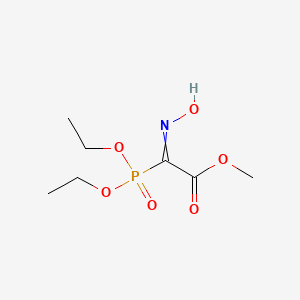

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

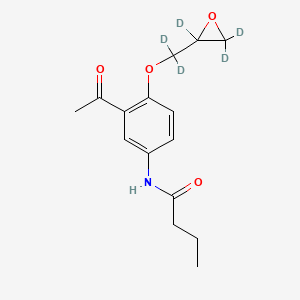

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)

![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)